Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloromethyl group at the 2-position and a carboxylate ester group at the 5-position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Material Science: Benzoxazole derivatives are used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
Target of Action
Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is a complex organic compound that can interact with various targets in a chemical reaction. The primary targets of this compound are likely to be other organic compounds in a reaction mixture. The exact targets can vary depending on the specific reaction conditions and the presence of other reactants .
Mode of Action
The compound acts as an alkylating agent, introducing a chloromethyl group into the reaction . This chloromethylation process involves the replacement of a hydrogen atom in the target molecule with a chloromethyl group, leading to the formation of a new carbon-chlorine bond . The compound’s mode of action is primarily through electrophilic substitution, where it donates an electron pair to form a new bond .
Biochemical Pathways
These could include pathways involving the synthesis or degradation of various organic compounds .
Pharmacokinetics
As an organic compound, its bioavailability and pharmacokinetics would likely be influenced by factors such as its chemical structure, the presence of functional groups, and its physicochemical properties .
Result of Action
The result of the compound’s action is the formation of a new molecule with a chloromethyl group. This can lead to significant changes in the target molecule’s properties, including its reactivity, polarity, and potential biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions in which the compound is involved . Additionally, safety considerations are crucial as chloroalkyl ethers, including this compound, are strong alkylating agents and are known to be human carcinogens .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-aminophenol with chloroacetic acid to form 2-(chloromethyl)-1,3-benzoxazole. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.
Oxidation Products: Oxidized derivatives may include carboxylic acids or ketones.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.
Comparison with Similar Compounds
2-(Chloromethyl)-1,3-benzoxazole: Lacks the ester group at the 5-position.
Methyl 2-(hydroxymethyl)-1,3-benzoxazole-5-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.
2-(Bromomethyl)-1,3-benzoxazole-5-carboxylate: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness: Methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate is unique due to the presence of both the chloromethyl and ester groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
methyl 2-(chloromethyl)-1,3-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-8-7(4-6)12-9(5-11)15-8/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZPYCDYMVRMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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